molecular formula C21H22Cl2N4O2 B5863981 (E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5863981
M. Wt: 433.3 g/mol
InChI Key: ZRJJEOLWVAPPKB-RPPGKUMJSA-N
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Description

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple phenoxy and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxyethoxy intermediate: This involves the reaction of 4-butan-2-ylphenol with ethylene oxide under basic conditions to form the phenoxyethoxy intermediate.

    Introduction of the dichlorophenyl group: The phenoxyethoxy intermediate is then reacted with 3,5-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.

    Formation of the triazole ring: The final step involves the reaction of the dichlorophenyl intermediate with 1,2,4-triazole under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting these enzymes, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-based antifungal agent.

    Ketoconazole: A similar compound with a different substitution pattern on the phenyl ring.

    Itraconazole: A more complex triazole antifungal agent with additional functional groups.

Uniqueness

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to other triazole-based compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-3,5-dichlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-3-15(2)16-4-6-19(7-5-16)28-8-9-29-21-17(10-18(22)11-20(21)23)12-26-27-13-24-25-14-27/h4-7,10-15H,3,8-9H2,1-2H3/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJJEOLWVAPPKB-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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